molecular formula C6H3ClF3NO B1435621 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine CAS No. 1804407-84-8

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine

Cat. No.: B1435621
CAS No.: 1804407-84-8
M. Wt: 197.54 g/mol
InChI Key: MKMDTTHSOCHUKK-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine is a chemical compound with the molecular formula C6H3ClF2NO It is a pyridine derivative, characterized by the presence of chlorine, fluorine, and difluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of pyridine derivatives. For example, starting with 2-chloro-4-fluorotoluene, the compound can be synthesized through a series of reactions including chlorination, hydrolysis, and nitration .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations. For instance, the use of anhydrous hydrogen fluoride as a solvent and thermal decomposition reactions are common in the production of fluorinated pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and difluoromethoxy groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(difluoromethoxy)-5-fluoropyridine is unique due to the combination of its functional groups and the pyridine ring. This structure imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These characteristics make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMDTTHSOCHUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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